(4E)-5-(4-ethylphenyl)-4-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione
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Overview
Description
(4E)-5-(4-ethylphenyl)-4-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione: Curcumin , is a natural polyphenolic compound found in the rhizomes of Curcuma longa, commonly known as turmeric. It is responsible for the vibrant yellow color of turmeric and has been used for centuries in traditional medicine and culinary practices.
Preparation Methods
Synthetic Routes::
Extraction from Turmeric Rhizomes:
Chemical Synthesis:
- Industrial-scale production of curcumin involves extraction from turmeric or chemical synthesis.
- Extraction remains the preferred method due to its natural source and minimal environmental impact.
Chemical Reactions Analysis
Reactions::
Oxidation: Peroxides, metal catalysts (e.g., palladium), and oxygen.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Halogens (e.g., Br₂, Cl₂), alkylating agents (e.g., alkyl halides).
- Demethoxycurcumin and bisdemethoxycurcumin are significant products resulting from curcumin modifications.
Scientific Research Applications
Curcumin has diverse applications:
Mechanism of Action
- Curcumin interacts with various molecular targets:
NF-κB pathway: Suppresses inflammation.
MAPK pathway: Modulates cell signaling.
ROS scavenging: Protects against oxidative stress.
Enzyme inhibition: Affects enzymes like COX-2 and MMPs.
Comparison with Similar Compounds
- Curcumin’s uniqueness lies in its broad spectrum of biological activities and its potential as a therapeutic agent.
Demethoxycurcumin: and are structurally related compounds found in turmeric.
: Aggarwal, B. B., & Harikumar, K. B. (2009). Potential therapeutic effects of curcumin, the anti-inflammatory agent, against neurodegenerative, cardiovascular, pulmonary, metabolic, autoimmune, and neoplastic diseases. The International Journal of Biochemistry & Cell Biology, 41(1), 40–59. : Priyadarsini, K. I. (2014). The chemistry of curcumin: from extraction
Properties
Molecular Formula |
C24H27NO5 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(4E)-5-(4-ethylphenyl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H27NO5/c1-5-16-6-8-17(9-7-16)21-20(23(27)24(28)25(21)12-13-29-3)22(26)18-10-11-19(30-4)15(2)14-18/h6-11,14,21,26H,5,12-13H2,1-4H3/b22-20+ |
InChI Key |
QJSGXVQOTPSLAE-LSDHQDQOSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)C)\O)/C(=O)C(=O)N2CCOC |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C(=O)N2CCOC |
Origin of Product |
United States |
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